molecular formula C19H13F B13415223 1-Fluoro-5-methylchrysene CAS No. 64977-44-2

1-Fluoro-5-methylchrysene

Cat. No.: B13415223
CAS No.: 64977-44-2
M. Wt: 260.3 g/mol
InChI Key: XEMHABFHBIXNKT-UHFFFAOYSA-N
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Description

1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.

Preparation Methods

The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature

Chemical Reactions Analysis

1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Fluoro-5-methylchrysene has several scientific research applications:

    Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.

    Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.

    Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.

Mechanism of Action

The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .

Comparison with Similar Compounds

1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:

  • 3-Fluoro-5-methylchrysene
  • 6-Fluoro-5-methylchrysene
  • 7-Fluoro-5-methylchrysene
  • 9-Fluoro-5-methylchrysene
  • 1this compound
  • 12-Fluoro-5-methylchrysene

These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .

Biological Activity

1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The substitution of a fluorine atom in the structure alters its biological activity, particularly regarding tumor initiation and metabolic pathways. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, metabolic activation, and comparative studies with related compounds.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure with a fluorine atom substituting one of the hydrogen atoms in the chrysene backbone. The presence of fluorine is expected to influence both the chemical reactivity and biological interactions of the compound.

Table 1: Structural Comparison of Related Compounds

CompoundChemical FormulaFluorine SubstitutionCarcinogenicity
5-MethylchryseneC19H14NoneYes
This compoundC19H13F1-positionPotentially
3-Fluoro-5-hydroxymethylchryseneC19H13F3-positionReduced

Tumor Initiation Studies

Research indicates that this compound exhibits significant tumor initiation activity in mouse skin models. A study demonstrated that the tumor initiation activity of its metabolites, particularly 5-hydroxymethylchrysene (5-HOMeC), was markedly influenced by fluorine substitution. The results showed that:

  • 5-HOMeC induced skin tumors in 90% of treated mice at a dose of 30 µg , producing an average of 9.5 tumors/mouse .
  • In contrast, 5-methylchrysene resulted in a 75% incidence with an average of 6.2 tumors/mouse at the same dose .

The mechanism of activation for these compounds appears to involve metabolic conversion to dihydrodiols, which are critical precursors for further carcinogenic transformation.

Metabolic Pathways

The metabolism of this compound has been studied to understand how fluorination affects its biological activity. Key findings include:

  • The formation of 1,2-dihydrodiols as primary metabolites, which are essential for the activation of PAHs into their carcinogenic forms.
  • Substitution at the 3-position significantly reduces tumorigenicity compared to substitutions at other positions, indicating that the site of fluorination can modulate carcinogenic potential .

Comparative Analysis with Other PAHs

The biological utility and toxicity of fluorinated PAHs like this compound have been compared with non-fluorinated analogs. The following points summarize these comparisons:

Case Study: Skin Tumor Promotion

A notable case study involved administering various doses of this compound to mice followed by promotion with tetradecanoylphorbol acetate. Results indicated:

  • A dose-dependent increase in tumor incidence and multiplicity.
  • At lower doses (10 µg), tumor-bearing animals were still observed, albeit at reduced rates compared to higher doses .

Implications for Human Health

Given that fluorinated PAHs may accumulate in environmental matrices and human tissues, understanding their biological activity is crucial for assessing health risks associated with exposure. The potential for altered metabolism and increased carcinogenicity emphasizes the need for further research into their effects on human health.

Properties

CAS No.

64977-44-2

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

1-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3

InChI Key

XEMHABFHBIXNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F

Origin of Product

United States

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